![molecular formula C8H16Cl2N2S B1396994 N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332530-52-5](/img/structure/B1396994.png)
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride
Übersicht
Beschreibung
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound with the molecular formula C5H10Cl2N2S . It is a derivative of 2-(Aminomethyl)-5-methylthiazole and Hydrochloric Acid . The compound has a molecular weight of 201.12 g/mol .
Molecular Structure Analysis
The molecular structure of “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The molecules are stabilized by intramolecular O-H O and intermolecular N-H O hydrogen bonds .Physical And Chemical Properties Analysis
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” has a molecular weight of 201.12 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.9941749 g/mol . The topological polar surface area of the compound is 67.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A study by Rajanarendar, Karunakar, and Srinivas (2004) involved the synthesis of a series of compounds including methyl/phenyl-[4-methyl/carboethoxy/3-(3-methyl-5-styryl-isoxazol-4-yl)-3H-thiazol-2-ylidene]amines, which were evaluated for antimicrobial activity (Rajanarendar, Karunakar, & Srinivas, 2004).
Chemical Transformations
El’chaninov, Aleksandrov, and Stepanov (2018) researched the synthesis and transformations of N-(1-methylindazol-6-yl)furan-2-carbothioamide and its derivatives, demonstrating significant chemical versatility and potential for varied applications (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological Activity Studies
Uma, Rajanna, Unnisa, and Saiprakash (2017) synthesized derivatives of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and explored their biological activities, particularly their toxic effects on bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial Applications
Abdelhamid, Abdelall, Abdel-Riheem, and Ahmed (2010) synthesized and tested various compounds including 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene for antimicrobial properties (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Synthesis of Related Compounds
Párkányi and Schmidt (2000) investigated the synthesis of new compounds related to 5-methyl-1,3-thiazol-2-yl, which showed potential biological activity (Párkányi & Schmidt, 2000).
Anti-leishmanial Activity
Tahghighi, Razmi, Mahdavi, Foroumadi, Ardestani, Emami, Kobarfard, Dastmalchi, Shafiee, and Foroumadi (2012) synthesized 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety and evaluated their anti-leishmanial activity (Tahghighi et al., 2012).
Fungicidal Activity
Akhmetova, Niatshina, Burakaeva, Galimzyanova, and Kunakova (2011) synthesized N,N′-dithol-4-yl-1,3,5-thiadiazinane and related compounds, demonstrating fungicidal effects against plant-disease-producing fungi (Akhmetova, Niatshina, Burakaeva, Galimzyanova, & Kunakova, 2011).
Crystal Structure Analysis
Potočňák, Imrich, Danihel, Koaeísek, and Klika (2010) conducted a study on the crystal structures of certain thiazole and thiazine derivatives, contributing to the understanding of their molecular properties (Potočňák, Imrich, Danihel, Koaeísek, & Klika, 2010).
Anti-inflammatory Agents
Bhati and Kumar (2008) synthesized and tested various thiazole and thiadiazino indoles for anti-inflammatory properties, highlighting the potential medical applications of these compounds (Bhati & Kumar, 2008).
Naphtho-Fused Thiazole Derivatives
Aleksandrov, El’chaninov, and Stepanov (2018) explored the synthesis and electrophilic substitution reactions of naphtho-fused 2-(furan-2-yl)-1,3-thiazole, providing insights into the reactivity of such compounds (Aleksandrov, El’chaninov, & Stepanov, 2018).
Ferrocenyl-Containing Derivatives
Yu, Shao, and Fang (2007) researched the synthesis of novel ferrocenyl-containing thiazole imine derivatives and their biological activities, including plant growth regulation and antifungal activities (Yu, Shao, & Fang, 2007).
Zukünftige Richtungen
The future directions for “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential applications in the development of new drugs .
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECJZPWCALEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



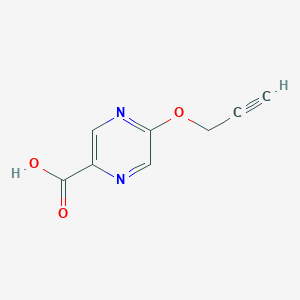
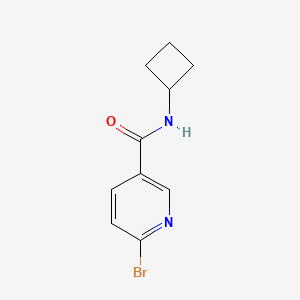
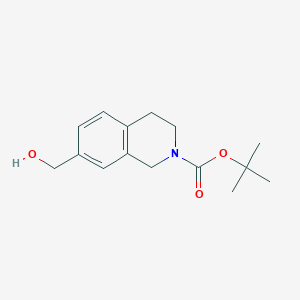
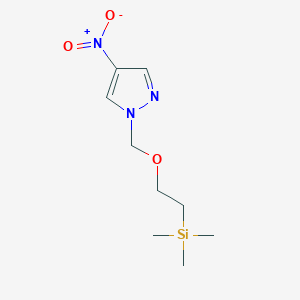
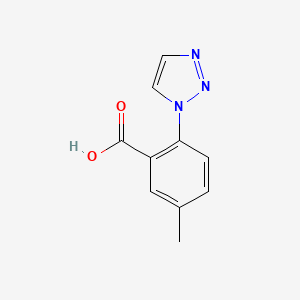
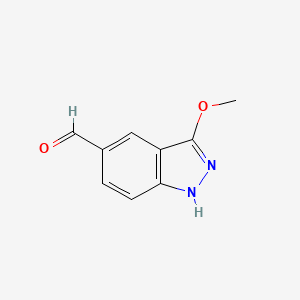
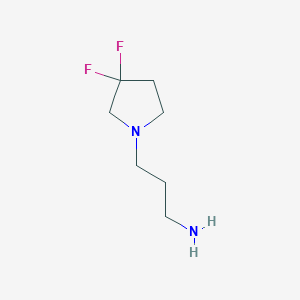
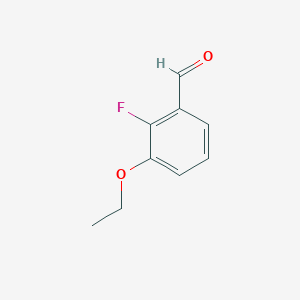
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
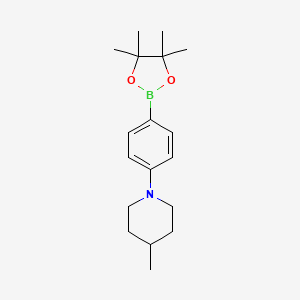
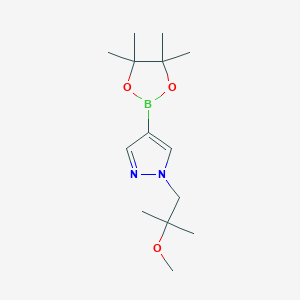
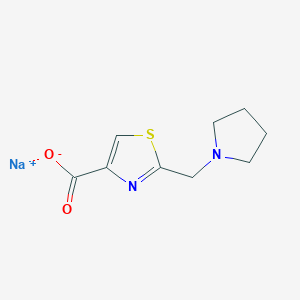
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)